Potassium (5-chlorothiophen-2-yl)trifluoroborate
Overview
Description
Potassium (5-chlorothiophen-2-yl)trifluoroborate is a potent and dynamic compound that finds its essential utility in the realms of biomedicine, where it fervently aids in the exigent endeavor of drug development against a spectrum of afflictions .
Synthesis Analysis
The synthesis of this compound involves a reflux process under an argon atmosphere. The process includes the use of N-ethyl-N,N-diisopropylamine in 1,4-dioxane and water for 7 hours . The reaction mixture is then diluted with ethyl acetate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to give the final product .Molecular Structure Analysis
The molecular formula of this compound is C4H2BClF3KS. It has a molecular weight of 224.48 .Chemical Reactions Analysis
This compound is used in a variety of cross-coupling reactions, including Negishi cross-coupling, Nickel-catalyzed cross-coupling, and Suzuki cross-coupling .Physical And Chemical Properties Analysis
This compound has a number of heavy atoms: 11, and a number of aromatic heavy atoms: 5. It has a molar refractivity of 38.04 and a topological polar surface area (TPSA) of 28.24 Ų . It is moderately soluble with a solubility of 0.0179 mg/ml .Scientific Research Applications
Role in Organic Synthesis
Potassium trifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions, a pivotal method in the formation of carbon-carbon bonds in organic synthesis. These compounds serve as stable, easily handled sources of organoboron, facilitating the formation of biaryl compounds, which are core structures in many pharmaceuticals, agrochemicals, and organic materials. For example, the development of air-stable potassium alkynyltrifluoroborates for aryl alkynylation demonstrates their utility in creating complex organic molecules with high precision and efficiency (Molander, Katona, & Machrouhi, 2002).
Advancements in Material Science
Potassium trifluoroborates also find applications in material science, particularly in the development of new materials with unique properties. For instance, the synthesis of novel dimeric o-carboranyl triarylborane compounds, which exhibit intriguing ratiometric color-tunable sensing capabilities through aggregation-induced emission by fluoride anions, highlights the role of potassium salts in creating advanced sensory materials (Choi et al., 2016).
Contributions to Green Chemistry
The use of potassium trifluoroborates in aqueous media for cross-coupling reactions signifies a shift towards more environmentally benign processes in chemical synthesis. This approach aligns with the principles of green chemistry, emphasizing the reduction of hazardous solvents and promoting safer, more sustainable chemical practices (Alacid & Nájera, 2008).
Safety and Hazards
The safety data sheet indicates that Potassium (5-chlorothiophen-2-yl)trifluoroborate may cause respiratory irritation. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
potassium;(5-chlorothiophen-2-yl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BClF3S.K/c6-4-2-1-3(10-4)5(7,8)9;/h1-2H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFRQOVNXITSBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(S1)Cl)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BClF3KS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746452 | |
Record name | Potassium (5-chlorothiophen-2-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190883-05-6 | |
Record name | Potassium (5-chlorothiophen-2-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 2-chlorothiophene-5-trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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